molecular formula C11H19NO2S B6236677 tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1890923-24-6

tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B6236677
CAS No.: 1890923-24-6
M. Wt: 229.3
InChI Key:
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Description

Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that features a tert-butyl ester group and a sulfanylmethyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of a suitable tetrahydropyridine precursor with tert-butyl chloroformate and a thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group may also undergo hydrolysis, releasing the active tetrahydropyridine moiety.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(methylthio)-1,2,3,6-tetrahydropyridine-1-carboxylate
  • Tert-butyl 4-(ethylthio)-1,2,3,6-tetrahydropyridine-1-carboxylate

Uniqueness

Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1890923-24-6

Molecular Formula

C11H19NO2S

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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